4-Amino-5-chloropyridin-2-OL
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Overview
Description
4-Amino-5-chloropyridin-2-OL is an organic compound that belongs to the class of chloropyridines. It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring, along with a hydroxyl group (-OH) at the second position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous due to its regioselectivity and efficiency in converting pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of chemical reagents and catalysts to facilitate the desired transformations. For instance, the Suzuki–Miyaura coupling reaction is widely employed for the formation of carbon-carbon bonds, utilizing organoboron reagents under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-5-chloropyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of dyes, pigments, and photochromic materials
Mechanism of Action
The mechanism of action of 4-Amino-5-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Utilized as an intermediate in various chemical reactions
Uniqueness: 4-Amino-5-chloropyridin-2-OL is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its analogs.
Properties
CAS No. |
1227595-33-6 |
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Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
4-amino-5-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9) |
InChI Key |
JFVXIFYBTNNNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)N |
Origin of Product |
United States |
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